molecular formula C8H14N2O2S B14523136 Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate CAS No. 62638-41-9

Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate

Cat. No.: B14523136
CAS No.: 62638-41-9
M. Wt: 202.28 g/mol
InChI Key: ZQCGXQNDLSOQOO-UHFFFAOYSA-N
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Description

Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate typically involves the reaction of an appropriate imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active imidazole derivative, which can then interact with biological targets such as receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate is unique due to the presence of both the ester and imidazole functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62638-41-9

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)acetate

InChI

InChI=1S/C8H14N2O2S/c1-3-12-7(11)6-10-5-4-9-8(10)13-2/h3-6H2,1-2H3

InChI Key

ZQCGXQNDLSOQOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCN=C1SC

Origin of Product

United States

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